Precise Physicochemical Identity vs. Positional Isomer Methyl 2-Amino-4-Cyclopropylpyrimidine-5-Carboxylate
The target compound is often confused with its positional isomer, methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate. They share the same molecular formula (C9H11N3O2) and molecular weight (193.20 g/mol) [1]. However, the target compound's amino group is at position 4 and the carboxylate at position 2, a configuration linked to GRK inhibition, whereas the isomer has these groups at positions 2 and 5 respectively, a pattern not associated with this specific biological activity in the cited literature . The InChIKey is HGEFFHOMSILOLK-UHFFFAOYSA-N, providing a definitive, machine-readable identifier to prevent this procurement error [1].
| Evidence Dimension | Molecular Identity and Target Engagement Potential |
|---|---|
| Target Compound Data | Molecular Formula: C9H11N3O2; MW: 193.20 g/mol; InChIKey: HGEFFHOMSILOLK-UHFFFAOYSA-N; Substituent pattern: 4-amino, 6-cyclopropyl, 2-methyl carboxylate. Associated with GRK inhibitor research. |
| Comparator Or Baseline | Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate; Molecular Formula: C9H11N3O2; MW: 193.20 g/mol; Substituent pattern: 2-amino, 4-cyclopropyl, 5-methyl carboxylate. No literature association with GRK inhibition found. |
| Quantified Difference | Identical molecular formula and weight, but a complete positional rearrangement of functional groups. This leads to a structurally distinct scaffold and a qualitative difference in documented biological application. |
| Conditions | Structural and literature analysis; PubChem and ChemSpider database comparison. |
Why This Matters
Procuring the incorrect positional isomer is a common and costly error that yields a chemically distinct compound with no documented relevance to the intended GRK-related biological research pathway.
- [1] PubChem. (2026). Compound Summary for CID 66285750: Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate. National Center for Biotechnology Information. View Source
